(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol
Description
Properties
IUPAC Name |
(2,5-dibromophenyl)-(4-ethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9,15,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVZBVFNOCNQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classical method for constructing diaryl ketones. For this compound, 4-ethoxybenzoyl chloride reacts with 1,4-dibromobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
Procedure :
-
Acylation : 4-Ethoxybenzoyl chloride (1.2 equiv) is added dropwise to a solution of 1,4-dibromobenzene (1.0 equiv) in anhydrous dichloromethane at 0°C.
-
Catalysis : FeCl₃ (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 12–24 hours.
-
Workup : The reaction is quenched with ice-cold HCl, extracted with dichloromethane, and purified via column chromatography.
Suzuki-Miyaura Coupling
An alternative route employs palladium-catalyzed cross-coupling between 2,5-dibromophenylboronic acid and 4-ethoxybenzaldehyde derivatives.
Procedure :
-
Coupling : 2,5-Dibromophenylboronic acid (1.1 equiv), 4-ethoxybenzaldehyde (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are refluxed in toluene/ethanol (3:1) for 18 hours.
-
Oxidation : The resulting biaryl aldehyde is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).
Yield : 50–60% (two-step).
Advantages : Better tolerance for electron-rich aryl groups compared to Friedel-Crafts.
Reduction of the Ketone to the Alcohol
The reduction of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone to the target alcohol is achieved through several methods:
Sodium Borohydride (NaBH₄) Reduction
NaBH₄ is a mild and selective reducing agent for ketones.
Procedure :
-
Reduction : NaBH₄ (2.0 equiv) is added portionwise to a solution of the ketone (1.0 equiv) in methanol at 0°C.
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Stirring : The mixture is stirred for 4–6 hours at room temperature.
-
Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via recrystallization.
Yield : 80–85%.
Limitations : Unsuitable for substrates sensitive to basic conditions.
Zinc Borohydride Complexes
[Zn(BH₄)₂(2-MeOpy)] and related complexes offer enhanced chemoselectivity for sterically hindered ketones.
Procedure :
-
Reaction : The ketone (1.0 equiv) is treated with [Zn(BH₄)₂(2-MeOpy)] (1.2 equiv) in THF at 25°C for 3 hours.
-
Isolation : The alcohol is precipitated by adding water and filtered.
Yield : 90–95%.
Advantages : Tolerates bromine substituents without dehalogenation.
Catalytic Hydrogenation
Pd/C or Raney Ni catalyzes hydrogenation under mild conditions.
Procedure :
-
Hydrogenation : The ketone (1.0 equiv) is dissolved in ethanol with 10% Pd/C (5 wt%).
-
Conditions : H₂ gas (1 atm) is introduced, and the mixture is stirred for 8–12 hours.
-
Filtration : Catalyst removal via celite filtration yields the crude alcohol.
Yield : 70–75%.
Challenges : Potential over-reduction or debromination requires careful monitoring.
Alternative Synthetic Pathways
Grignard Addition
While less common, Grignard reagents (e.g., 2,5-dibromophenylmagnesium bromide) can react with 4-ethoxybenzaldehyde followed by oxidation and reduction.
Procedure :
Halogenation of Preformed Alcohols
Direct bromination of (4-ethoxyphenyl)(phenyl)methanol using Br₂ in CCl₄ achieves the dibromo substitution.
Procedure :
-
Bromination : The alcohol (1.0 equiv) is treated with Br₂ (2.2 equiv) in CCl₄ at 0°C.
-
Stirring : Continued for 6 hours, followed by NaHSO₃ quench and extraction.
Yield : 55–60%.
Drawbacks : Poor regioselectivity necessitates rigorous purification.
Industrial-Scale Considerations
For commercial production (e.g., Dapagliflozin intermediates), the NaBH₄ reduction route is favored due to cost and scalability. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Organic Synthesis
This compound is primarily utilized as an intermediate in organic synthesis. Its bromine substituents facilitate nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex organic molecules. Researchers have employed it in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol has been investigated for its potential therapeutic effects. Studies have indicated that derivatives of this compound may exhibit anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth . The bromine atoms in the structure are known to enhance biological activity by increasing lipophilicity and modulating receptor interactions.
Material Science
The compound's unique structural characteristics also make it suitable for applications in material science. It has been explored as a precursor for the development of novel polymers and materials with specific electronic properties. The incorporation of brominated phenyl groups can improve thermal stability and mechanical properties of the resultant materials.
Case Study 1: Synthesis of Anticancer Agents
A recent study focused on synthesizing new anticancer agents derived from this compound. The researchers modified the compound to create a series of derivatives that were tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development into therapeutic agents .
Case Study 2: Development of Functional Polymers
Another research project investigated the use of this compound in creating functional polymers for electronic applications. The study demonstrated that polymers synthesized from this compound exhibited enhanced conductivity and stability under varying environmental conditions, making them suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) Substituent Position and Electronic Effects
- vs. (2,5-Dibromophenyl)methanol (C₇H₆Br₂O, MW 265.93 g/mol): The simpler derivative lacks the 4-ethoxyphenyl group, reducing steric hindrance and lipophilicity.
- vs. (3,5-Dibromophenyl)methanol (C₇H₆Br₂O, MW 265.93 g/mol): The 3,5-dibromo substitution pattern creates a meta-dibromo configuration, which may alter reactivity in electrophilic aromatic substitution compared to the para-dibromo (2,5) arrangement in the target compound. Meta-substitution could reduce symmetry, affecting crystallinity .
- vs. (4-Amino-3,5-dibromophenyl)methanol (C₇H₇Br₂NO, MW 280.95 g/mol): The amino group at the 4-position introduces hydrogen-bonding capability and basicity, contrasting with the ethoxy group’s electron-donating and hydrophobic nature. This difference significantly impacts solubility: the amino derivative is more water-soluble, while the ethoxy analog favors organic solvents .
(b) Functional Group Complexity
- vs. The methanone derivative is more lipophilic (LogP ~3.5 vs. ~2.8 for the methanol), favoring membrane permeability in biological systems .
- vs. [3,5-Dibromo-4-(bromomethyl)phenyl]methanol (C₈H₇Br₃O, MW 358.85 g/mol): The additional bromomethyl group increases halogen density, raising molecular weight and reactivity in SN2 reactions. This compound’s higher LogP (3.60 vs. ~2.8) suggests greater hydrophobicity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Solubility Trends |
|---|---|---|---|---|---|
| (2,5-Dibromophenyl)(4-ethoxyphenyl)methanol | C₁₄H₁₂Br₂O₂ | 372.06 | 2,5-Br₂, 4-OCH₂CH₃ | ~2.8 | Low in water, high in DMSO |
| (2,5-Dibromophenyl)methanol | C₇H₆Br₂O | 265.93 | 2,5-Br₂ | ~2.5 | Moderate in methanol |
| (3,5-Dibromophenyl)methanol | C₇H₆Br₂O | 265.93 | 3,5-Br₂ | ~2.5 | Similar to 2,5-isomer |
| (4-Amino-3,5-dibromophenyl)methanol | C₇H₇Br₂NO | 280.95 | 3,5-Br₂, 4-NH₂ | ~1.2 | High in aqueous buffers |
| (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone | C₁₅H₁₂Br₂O₂ | 357.07 | 2,5-Br₂, 4-OCH₂CH₃, ketone | ~3.5 | Insoluble in water |
Biological Activity
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanol, a compound with the CAS number 1282849-48-2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dibromophenyl group and an ethoxyphenyl group attached to a methanol moiety. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated its effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using the MTT method on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 12.5 ± 1.2 |
| MDA-MB-231 | 18.0 ± 2.3 |
These findings suggest that the compound has a stronger cytotoxic effect on U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent.
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
| Bacillus subtilis | 60 |
The results indicate that the compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.
Antioxidant Activity
In addition to its anticancer and antibacterial effects, this compound has shown promising antioxidant activity. The DPPH radical scavenging assay was employed to evaluate this property.
Antioxidant Assay Results
The antioxidant activity was quantified and compared to ascorbic acid (vitamin C), a well-known antioxidant.
| Compound | % Inhibition at 100 µM |
|---|---|
| This compound | 85 ± 3.5 |
| Ascorbic Acid | 90 ± 1.0 |
The compound demonstrated substantial radical scavenging ability, indicating its potential utility in combating oxidative stress-related diseases.
While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest that its anticancer activity may be linked to the inhibition of tubulin polymerization, similar to other compounds with structural similarities.
Q & A
Q. What are the primary synthetic routes for (2,5-dibromophenyl)(4-ethoxyphenyl)methanol, and what challenges arise during its purification?
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, brominated intermediates like 2,5-dibromobenzaldehyde may undergo Grignard reactions with 4-ethoxyphenylmagnesium bromide, followed by reduction to yield the methanol derivative. Purification challenges include separating regioisomers due to steric hindrance from bromine substituents and ensuring high enantiomeric purity if chiral centers form. Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) are commonly used .
Key Data :
| Intermediate | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|
| 2,5-Dibromobenzaldehyde | C₇H₄Br₂O | 263.92 g/mol |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Signals for methine proton (δ ~5.5 ppm), ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), and aromatic protons (δ ~6.8–7.5 ppm).
- ¹³C NMR : Confirms carbonyl reduction (C-OH at δ ~70 ppm) and aryl-Br environments. High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). Purity is assessed via HPLC (C18 column, acetonitrile/water) .
Q. What solubility and stability considerations are critical for handling this compound in laboratory settings?
The compound is lipophilic (LogP ~3.5–4.0) and insoluble in water. It dissolves in ethanol, DMSO, or dichloromethane. Stability studies under varying pH (4–9) and temperature (4–25°C) show degradation via hydrolysis of the ethoxy group in acidic conditions. Long-term storage recommendations include anhydrous DMSO at -20°C under argon .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, alkoxy chain length) influence biological activity in analogs of this compound?
Structure-Activity Relationship (SAR) studies reveal:
- Bromine position : 2,5-dibromo substitution enhances antibacterial activity against Staphylococcus aureus biofilms compared to mono-bromo analogs.
- Ethoxy group replacement : Longer alkoxy chains (e.g., propoxy) increase membrane permeability but reduce selectivity in cytotoxicity assays .
Example Data :
| Analog | Biofilm Inhibition (IC₅₀, μM) | Cytotoxicity (HeLa cells, IC₅₀, μM) |
|---|---|---|
| Target compound | 12.5 ± 1.2 | >100 |
| 2-Bromo analog | 25.3 ± 2.1 | >100 |
| 4-Propoxyphenyl analog | 8.7 ± 0.9 | 45.6 ± 3.4 |
| Source: Adapted from |
Q. What methodological challenges arise in studying the compound’s interactions with bacterial biofilms, and how can they be addressed?
Challenges include biofilm heterogeneity and compound penetration. Solutions:
- Confocal microscopy with fluorescent probes (e.g., SYTO 9/propidium iodide) to quantify live/dead cells in biofilms.
- Microfluidic assays to simulate dynamic biofilm environments. Synergy with β-lactam antibiotics is observed at sub-inhibitory concentrations (e.g., ¼ MIC) .
Q. How can computational modeling predict the compound’s binding affinity for targets like bacterial efflux pumps or cytochrome P450 enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict:
- Strong binding to Pseudomonas aeruginosa MexB efflux pump (ΔG = -9.2 kcal/mol).
- Moderate inhibition of CYP3A4 (Ki = 8.3 μM), suggesting potential drug-drug interactions. Validation via surface plasmon resonance (SPR) shows Kd = 12.1 μM for MexB .
Methodological Considerations
Q. What strategies optimize enantiomeric resolution if asymmetric synthesis introduces chirality?
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) achieves baseline separation (Rs > 1.5). Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .
Q. How are impurities (e.g., dehalogenated byproducts) quantified during quality control?
LC-MS/MS with a triple quadrupole detector identifies impurities at 0.1% levels. For example, dehalogenated byproducts (e.g., 4-ethoxyphenylphenylmethanol) are monitored using MRM transitions (m/z 275 → 121) .
Future Research Directions
- Biocatalytic synthesis : Explore laccase-mediated coupling to reduce reliance on toxic brominating agents .
- Nanoformulation : Encapsulation in liposomes improves bioavailability for in vivo antimicrobial studies .
- Ecotoxicity profiling : Assess biodegradation pathways using OECD 301D guidelines to address environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
